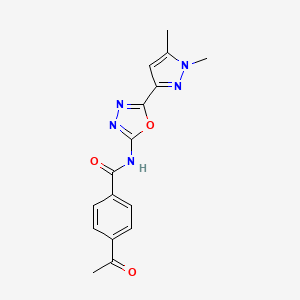

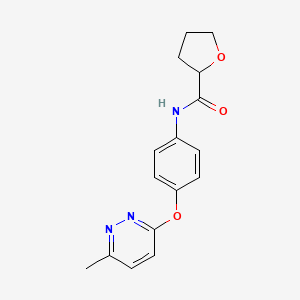

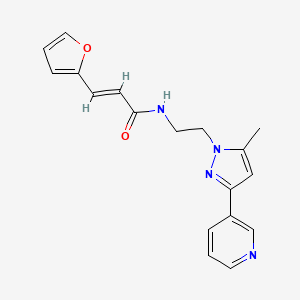

4-acetyl-N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)benzamide

货号 B2834873

CAS 编号:

1171213-15-2

分子量: 325.328

InChI 键: FLISDGWTAKYXNL-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-acetyl-N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)benzamide, also known as DPOBA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

科学研究应用

Synthesis and Characterization

- A study focused on the synthesis of various substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, including 4-acetyl-N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)benzamide, was conducted. These compounds, derived from a non-steroidal anti-inflammatory drug, showed potential biological applications and were evaluated for their ability to inhibit human recombinant alkaline phosphatase and ecto-5'-nucleotidases (Saeed et al., 2015).

Polymer Chemistry

- Research in polymer chemistry utilized 4-acetyl-N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)benzamide derivatives in the synthesis of new aromatic polyamides. These polyamides, featuring 1,3,4-oxadiazole or benzonitrile units, demonstrated good thermal stability, solubility in various solvents, and the ability to form thin flexible films. One polymer containing the 1,3,4-oxadiazole ring exhibited blue fluorescence (Sava et al., 2003).

Medicinal Chemistry

- The compound's derivatives have been studied in medicinal chemistry for their potential to bind nucleotide protein targets. This includes research into benzene sulphonamide derivatives for in vitro antitumor activity against HepG2 and MCF-7 cell lines and their interaction with KSHV thymidylate synthase complex (Fahim & Shalaby, 2019).

Antimicrobial Properties

- The synthesis and antimicrobial evaluation of N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives demonstrated significant activity against Mycobacterium tuberculosis, suggesting potential applications in the treatment of tuberculosis (Nayak et al., 2016).

Chemical Synthesis

- In the realm of chemical synthesis, these compounds have been used as precursors or intermediates in the synthesis of diverse heterocyclic compounds, such as pyrazoles, triazolopyrimidines, imidazopyridines, and benzofuran derivatives, which have been evaluated for their COX-2 inhibitory potential (Hassan, 2014).

属性

IUPAC Name |

4-acetyl-N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O3/c1-9-8-13(20-21(9)3)15-18-19-16(24-15)17-14(23)12-6-4-11(5-7-12)10(2)22/h4-8H,1-3H3,(H,17,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLISDGWTAKYXNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-acetyl-N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

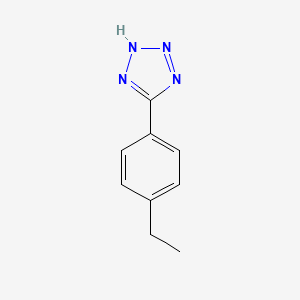

5-(4-ethylphenyl)-2H-tetrazole

460363-76-2

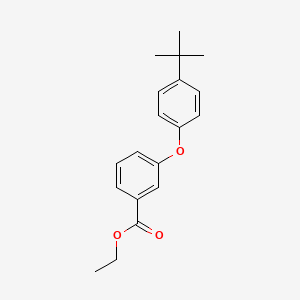

Ethyl 3-(4-tert-butylphenoxy)benzoate

773136-00-8

![2-(4-bromophenyl)-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2834796.png)

![N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2834802.png)

![N-(3,5-dichlorophenyl)-2-{[(4-fluorophenyl)sulfonyl]anilino}acetamide](/img/structure/B2834804.png)

![(2R)-3-(acetamidosulfanyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-3-methylbutanoic acid](/img/no-structure.png)

![2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide](/img/structure/B2834813.png)